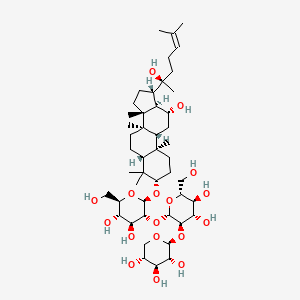

Notoginsenoside Ft1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Notoginsenoside Ft1 es un compuesto saponínico derivado de la planta Panax notoginseng. Este compuesto ha llamado la atención de manera significativa debido a sus diversas actividades farmacológicas, que incluyen la promoción de la cicatrización de heridas, la mejora de la agregación plaquetaria y la inhibición del crecimiento de células cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Notoginsenoside Ft1 se puede sintetizar mediante la hidrólisis ácida de notoginsenoside ST4. El proceso implica la escisión de las cadenas laterales de carbohidratos en la posición C-20 de los notoginsenósidos Fa y Fc, seguida de la hidroxilación en la posición C-25 o la hidrólisis de las cadenas laterales de carbohidratos en la posición C-3 en condiciones ácidas . Las altas temperaturas y una concentración de ácido acético del 25% son propicias para la preparación de this compound .

Métodos de producción industrial: La producción industrial de this compound implica el uso de cromatografía líquida de ultra alto rendimiento acoplada a espectrometría de masas en tándem (UHPLC-MS/MS) para controlar los cambios dinámicos en las composiciones químicas durante el proceso de hidrólisis ácida . La tasa teórica de rendimiento de la preparación de this compound es aproximadamente del 1.8%, lo cual es beneficioso para estudios adicionales sobre sus bioactividades y aplicaciones clínicas .

Análisis De Reacciones Químicas

Hydrolysis and Transformation Pathways

Research indicates that Notoginsenoside Ft1 can be synthesized through acid hydrolysis of other saponins present in Panax notoginseng. The following key transformations have been identified:

-

Epimerization : this compound is epimerized from Notoginsenoside ST4, which is produced by cleaving carbohydrate side chains at C-20 of Notoginsenosides Fa and Fc.

-

Hydroxylation : High temperatures facilitate hydroxylation at C-25, enhancing the yield of this compound when using a 25% acetic acid solution.

-

Hydrolysis : Under acidic conditions, the hydrolysis of carbohydrate side chains at C-3 also contributes to the formation of this compound.

The theoretical yield of this compound through these methods is approximately 1.8%, indicating the need for optimized extraction and synthesis protocols to improve efficiency .

Pharmacological Mechanisms

This compound exhibits various biological activities, which are mediated through specific signaling pathways:

-

Cell Proliferation and Apoptosis : In studies involving human neuroblastoma SH-SY5Y cells, this compound demonstrated an inhibitory effect on cell proliferation with an IC50 value of 45 μM. It promotes apoptosis by activating the p38 MAPK and ERK1/2 pathways, leading to increased expression of pro-apoptotic proteins such as cleaved caspase 3 and phospho-p53 .

-

Wound Healing : In diabetic models, this compound enhances fibroblast proliferation via the PI3K/Akt/mTOR signaling pathway, significantly reducing wound closure time compared to controls. It also promotes collagen production and neovascularization, indicating its potential in treating diabetic foot ulcers .

Interaction with Bile Acid Receptors

This compound has been identified as an agonist of TGR5 (a bile acid receptor) while acting as an antagonist for FXR (farnesoid X receptor). This dual action contributes to improved lipid metabolism and insulin sensitivity in high-fat diet-induced obesity models in mice. Specifically, it enhances adipose lipolysis and promotes fat browning by increasing glucagon-like peptide-1 secretion .

Pharmacological Effects

| Effect | Model/Cell Type | Mechanism | Key Findings |

|---|---|---|---|

| Inhibition of Proliferation | SH-SY5Y Neuroblastoma | p38 MAPK and ERK1/2 pathways | IC50 = 45 μM; promotes apoptosis |

| Wound Healing | Diabetic Mouse Model | PI3K/Akt/mTOR pathway | Reduced wound closure time by 5.1 days |

| Lipid Metabolism | High-Fat Diet Mice | TGR5 agonism, FXR antagonism | Improved insulin sensitivity and fat metabolism |

Aplicaciones Científicas De Investigación

Cardiovascular Health

Notoginsenoside Ft1 has shown promise in cardiovascular applications by inducing endothelium-dependent relaxation in mesenteric arteries through nitric oxide mediation. This effect may support its use in managing conditions like hypertension and atherosclerosis .

Wound Healing

In diabetic models, this compound has been observed to accelerate wound healing processes. It promotes fibroblast proliferation, enhances angiogenesis, and reduces inflammation, leading to faster re-epithelialization and granulation tissue formation. In a study, topical application of this compound reduced wound closure time significantly compared to control treatments .

Cancer Therapy

Recent studies have indicated that this compound can inhibit the growth of colorectal cancer by increasing the proportion of CD8+ T cells in tumor-bearing mice through the USP9X signaling pathway. This suggests a potential role in immunotherapy for cancer treatment .

Case Studies

Mecanismo De Acción

Notoginsenoside Ft1 ejerce sus efectos a través de varios objetivos y vías moleculares:

Proliferación de fibroblastos: Activa la vía de señalización PI3K/Akt/mTOR, promoviendo la proliferación celular y la producción de colágeno.

Inhibición del cáncer: El compuesto se dirige a la enzima desubiquitinasa USP9X, reduciendo la expresión de los efectores posteriores en la vía de señalización Wnt, lo que inhibe el crecimiento del cáncer colorrectal.

Regulación metabólica: this compound actúa como un agonista de TGR5, mejorando la liberación intestinal del péptido similar al glucagón-1 (GLP-1) y mejorando la homeostasis de la glucosa.

Comparación Con Compuestos Similares

Notoginsenoside Ft1 es único entre los ginsenósidos debido a sus actividades farmacológicas y objetivos moleculares específicos. Los compuestos similares incluyen:

- Notoginsenoside Fa

- Notoginsenoside Fc

- Ginsenoside Rb1

- Ginsenoside Rc

- Ginsenoside Rb2

- Ginsenoside Rb3

- Ginsenoside Rd

- Notoginsenoside Fe

- Ginsenoside Rd2

- Gypenoside IX

- 20(S)-Ginsenoside Rg3

- 20®-Ginsenoside Rg3

- Notoginsenoside SFt3

- Ginsenoside Rk1

- Ginsenoside Rg5

- 20(S)-Ginsenoside Rh2 .

This compound destaca por su doble función como agonista de TGR5 y antagonista de FXR, que no se observa comúnmente en otros ginsenósidos .

Actividad Biológica

Notoginsenoside Ft1 (Ft1) is a saponin derived from Panax notoginseng, a plant renowned for its medicinal properties in traditional Chinese medicine. Recent studies have elucidated various biological activities of Ft1, highlighting its potential therapeutic applications, particularly in wound healing, hemostasis, and metabolic disorders.

1. Wound Healing

A pivotal study demonstrated that this compound promotes fibroblast proliferation and collagen production through the PI3K/Akt/mTOR signaling pathway. In an excisional wound splinting model using diabetic mice, topical application of Ft1 significantly reduced wound closure time by an average of 5.1 days compared to control treatments (15.8 days vs. 20.9 days). Key findings include:

- Increased Collagen Production : Ft1 enhanced mRNA expressions of collagen-related genes (COL1A1, COL3A1), TGF-β1, TGF-β3, and fibronectin.

- Enhanced Angiogenesis : It elevated levels of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF).

- Reduced Inflammation : Ft1 treatment led to decreased mRNA levels of pro-inflammatory markers such as TNF-α and IL-6 in diabetic wounds .

2. Hemostatic Effects

This compound exhibits significant procoagulant activity by enhancing platelet aggregation. It acts primarily through the P2Y12 receptor on platelets, leading to:

- Dose-Dependent Platelet Aggregation : Ft1 was found to be the most potent among various saponins tested, facilitating significant platelet aggregation and reducing bleeding time.

- Intracellular Signaling Activation : The compound increased cytosolic Ca²⁺ levels and modulated cAMP production via the P2Y12 receptor signaling pathway, implicating it in the enhancement of thrombus formation .

Metabolic Effects

Recent research has identified Ft1 as a dual-action compound, acting as an agonist for TGR5 while antagonizing FXR in metabolic contexts:

- Fat Browning and Lipolysis : In diet-induced obese mice, Ft1 increased lipolysis and promoted fat browning in adipose tissues.

- GLP-1 Secretion : The compound induced secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism.

- Bile Acid Regulation : By antagonizing FXR, Ft1 elevated serum bile acids, contributing to improved metabolic profiles in high-fat diet-induced obesity .

Summary of Findings

The biological activities of this compound can be summarized in the following table:

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Wound Healing | PI3K/Akt/mTOR | Reduced wound closure time by 5.1 days; increased collagen production; enhanced angiogenesis; reduced inflammation markers. |

| Hemostasis | P2Y12 receptor activation | Induced dose-dependent platelet aggregation; reduced bleeding time; increased intracellular Ca²⁺ levels. |

| Metabolic Regulation | TGR5 agonist/FXR antagonist | Promoted fat browning; increased GLP-1 secretion; elevated bile acid levels in serum. |

Case Studies and Clinical Implications

Research has indicated that this compound could be beneficial for patients with diabetic foot ulcers (DFUs) due to its multifaceted role in enhancing wound healing processes. Additionally, its hemostatic properties suggest potential applications in treating bleeding disorders or during surgical procedures where rapid clot formation is desirable.

Furthermore, the metabolic effects observed in animal models indicate that Ft1 may offer therapeutic avenues for managing obesity and associated metabolic syndromes.

Propiedades

IUPAC Name |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXVPTXOKTYXHU-UGGLCNOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.